Superior p38α Potency: p38 MAP Kinase Inhibitor V (SB 239063) Exhibits 25% Lower IC50 than SB 203580
In recombinant human p38α kinase assays, p38 MAP Kinase Inhibitor V (SB 239063) demonstrates an IC50 of 40 nM [1], representing a 25% improvement in potency compared to the widely used first-generation inhibitor SB 203580, which exhibits an IC50 of 50 nM under comparable assay conditions . This potency advantage is further supported by independent studies reporting an IC50 of 44 nM for SB 239063 against p38α [2].
| Evidence Dimension | p38α inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 40 nM (SB 239063 / p38 MAP Kinase Inhibitor V) |
| Comparator Or Baseline | SB 203580: 50 nM |
| Quantified Difference | 20% lower IC50 (40 nM vs 50 nM); 25% improvement in potency |
| Conditions | Recombinant human p38α, ATP-competitive assay |
Why This Matters
Higher potency enables lower compound concentrations to achieve equivalent target inhibition, reducing potential off-target effects and compound interference in complex biological systems.
- [1] Calbiochem. p38 MAP Kinase Inhibitor V. Product datasheet. IC50 = 40 nM for p38α. View Source
- [2] Barone, F.C., et al. SB 239063, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia. J Pharmacol Exp Ther. 2001;296(2):312-321. View Source
